REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[C:6]([CH3:8])([CH3:7])[O:5][BH:4][O:3]1.C(C1C=CN=C(C2C=C(C(C)(C)C)C=CN=2)C=1)(C)(C)C.[F:30][C:31]1[CH:35]=[CH:34][S:33][CH:32]=1>CCCCCC>[F:30][C:31]1[CH:35]=[C:34]([B:4]2[O:5][C:6]([CH3:8])([CH3:7])[C:2]([CH3:9])([CH3:1])[O:3]2)[S:33][CH:32]=1
|
Name
|
Ir(μ-OMe(COD)]
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.292 g
|
Type
|
reactant
|
Smiles
|
CC1(OBOC1(C)C)C
|
Name
|
|
Quantity
|
0.039 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=NC=C1)C1=NC=CC(=C1)C(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CSC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 minute
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to a vessel
|
Type
|
CUSTOM
|
Details
|
to react at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently evaporated
|
Reaction Time |
1 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(SC1)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |